4-chlorobenzyl 4-bromo-3-nitrobenzoate
Overview
Description
The compound “4-chlorobenzyl 4-bromo-3-nitrobenzoate” is a benzyl benzoate derivative with halogen (chlorine and bromine) and nitro functional groups. These types of compounds are often used in organic synthesis and can exhibit a variety of chemical properties depending on their specific structures .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzyl group (a benzene ring attached to a CH2 group) with a chlorine atom at the 4-position, and a benzoate group (a benzene ring attached to a COO- group) with a bromine atom and a nitro group at the 4- and 3-positions, respectively .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds can undergo a variety of reactions. For example, the nitro group can be reduced to an amine, the halogens can participate in substitution reactions, and the ester can be hydrolyzed .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, similar compounds like “Ethyl 4-bromo-3-nitrobenzoate” have a molecular weight of 274.068 Da and a monoisotopic mass of 272.963654 Da .Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. For example, similar compounds like “4-Bromobenzoic acid” are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin irritation, serious eye irritation, and respiratory irritation .
Properties
IUPAC Name |
(4-chlorophenyl)methyl 4-bromo-3-nitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClNO4/c15-12-6-3-10(7-13(12)17(19)20)14(18)21-8-9-1-4-11(16)5-2-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBMWGXTBOXXJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.